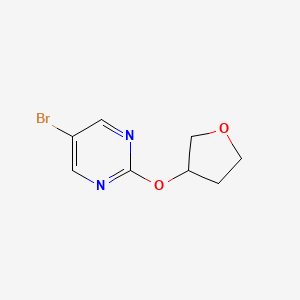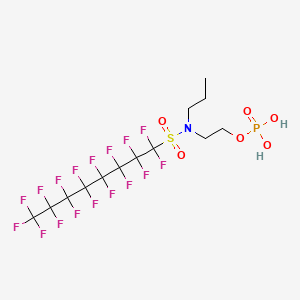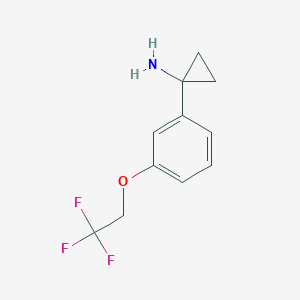
2-Bromo-5-chloro-3-(difluoromethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Bromo-5-chloro-3-(difluoromethyl)thiophene can be achieved through several synthetic routes. One common method involves the halogenation of thiophene derivatives. For example, starting from 2,4-dibromothiophene, the compound can be synthesized by treating it with lithium diisopropylamide (LDA) followed by the addition of chlorinating agents such as hexachloroethane . Another approach involves the halogen dance reaction, which utilizes halogenated heteroaromatic compounds treated with LDA to form rearranged lithiated intermediates . These intermediates can then be further functionalized to obtain the desired polyhalogenated thiophene derivatives.
Chemical Reactions Analysis
2-Bromo-5-chloro-3-(difluoromethyl)thiophene undergoes various types of chemical reactions, including substitution, coupling, and reduction reactions. One notable reaction is the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents . This reaction is widely used due to its mild reaction conditions and functional group tolerance. Additionally, the compound can undergo metalation-alkylation reactions with electrophiles to form various alkylated products . Common reagents used in these reactions include organoboron compounds, palladium catalysts, and lithium diisopropylamide.
Scientific Research Applications
2-Bromo-5-chloro-3-(difluoromethyl)thiophene has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals In biology, it can be used as a probe to study the interactions of halogenated compounds with biological systemsIndustrially, it is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-3-(difluoromethyl)thiophene involves its interaction with molecular targets and pathways within a system. The presence of multiple halogen atoms in the compound enhances its reactivity and allows it to participate in various chemical transformations. The electron-withdrawing nature of the halogen atoms stabilizes the compound and facilitates its interaction with other molecules. This stabilization effect is particularly important in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
2-Bromo-5-chloro-3-(difluoromethyl)thiophene can be compared with other polyhalogenated thiophene derivatives, such as 3-chloro-5-iodothiophene-2-carbaldehyde and 2-bromo-5-(difluoromethyl)pyridine . While these compounds share similar structural features, this compound is unique due to the presence of both bromine and chlorine atoms, as well as the difluoromethyl group. This combination of substituents imparts distinct chemical properties and reactivity to the compound, making it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C5H2BrClF2S |
|---|---|
Molecular Weight |
247.49 g/mol |
IUPAC Name |
2-bromo-5-chloro-3-(difluoromethyl)thiophene |
InChI |
InChI=1S/C5H2BrClF2S/c6-4-2(5(8)9)1-3(7)10-4/h1,5H |
InChI Key |
RHIWEXOAEQCMPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C(F)F)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine](/img/structure/B12069976.png)
![1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B12069979.png)












